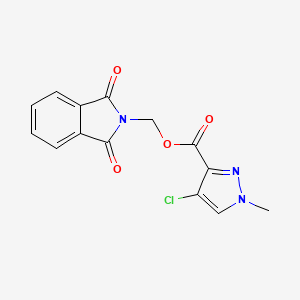
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is a fluorinated pyrazole derivative known for its diverse biological activities. Pyrazoles and their derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method is the one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative aromatization to form the corresponding pyrazole.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields the pyrazole derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities .
Biology and Medicine: 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has shown promise in various biological applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds with specialized applications.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to its targets, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-fluorophenyl)-1,3-diphenyl-1H-pyrazole
Comparison: Compared to similar compounds, 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This fluorine substitution enhances its biological activity and binding affinity, making it a more potent compound in various applications .
Propriétés
Formule moléculaire |
C21H17FN2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17FN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Clé InChI |
PSBSLSYFKNSBCK-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878890.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
